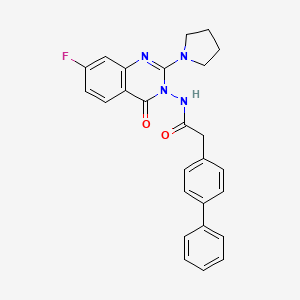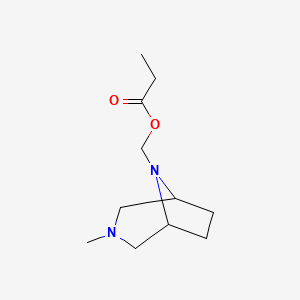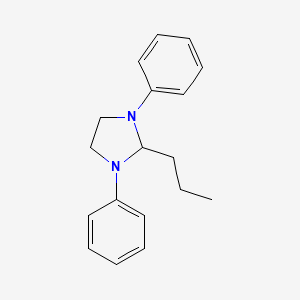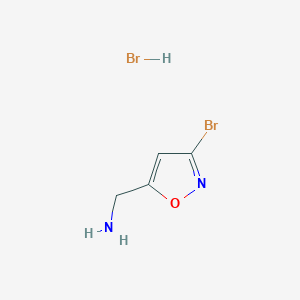
2-biphenyl-4-yl-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-biphenyl-4-yl-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is a complex organic compound that features a biphenyl group, a fluorinated quinazolinone moiety, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-biphenyl-4-yl-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the biphenyl acetamide: This can be achieved by reacting biphenyl-4-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Introduction of the quinazolinone moiety: The biphenyl acetamide is then reacted with 7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazoline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Final product formation: The intermediate product is purified and subjected to further reactions to obtain the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-biphenyl-4-yl-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-biphenyl-4-yl-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-biphenyl-4-yl-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: Similar structure with a chromenyl group instead of a quinazolinone moiety.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Uniqueness
2-biphenyl-4-yl-N-(7-fluoro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)acetamide is unique due to its combination of a biphenyl group, a fluorinated quinazolinone moiety, and a pyrrolidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C26H23FN4O2 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
N-(7-fluoro-4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C26H23FN4O2/c27-21-12-13-22-23(17-21)28-26(30-14-4-5-15-30)31(25(22)33)29-24(32)16-18-8-10-20(11-9-18)19-6-2-1-3-7-19/h1-3,6-13,17H,4-5,14-16H2,(H,29,32) |
InChI 键 |
YLVOQIJJKCNJPX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC3=C(C=CC(=C3)F)C(=O)N2NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)

![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)

![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)







